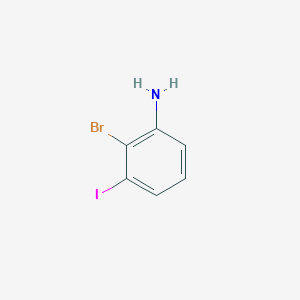

2-Bromo-3-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORDTJZWHNXDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 2 Bromo 3 Iodoaniline in Modern Organic Chemistry

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds. wikipedia.org For a substrate like 2-bromo-3-iodoaniline, the key to its synthetic utility lies in the regioselectivity of these couplings. The reactivity of aryl halides in the crucial oxidative addition step with a palladium(0) catalyst follows a well-established trend: C–I > C–Br > C–Cl. nih.govwikipedia.org This inherent difference allows for the selective functionalization of the more labile C–I bond while leaving the C–Br bond intact for subsequent transformations, often under more stringent reaction conditions. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures and other C(sp²)-C(sp²) bonds. nih.gov When this compound is subjected to Suzuki-Miyaura conditions with one equivalent of an organoboron reagent, such as an arylboronic acid, the reaction occurs with high regioselectivity at the more reactive C-I bond. This predictable outcome allows for the synthesis of 2-bromo-3-arylanilines, which are valuable intermediates themselves. The remaining bromine atom can then participate in a second, distinct Suzuki-Miyaura coupling with a different boronic acid, providing a straightforward route to unsymmetrically substituted 2,3-diarylanilines. This stepwise approach is a powerful strategy for the divergent synthesis of complex aniline (B41778) derivatives. nih.gov

Table 1: Illustrative Sequential Suzuki-Miyaura Coupling of this compound

| Step | Reactant 1 | Coupling Partner | Catalyst System (Typical) | Product |

| 1 | This compound | Arylboronic Acid A | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-3-(Aryl-A)aniline |

| 2 | 2-Bromo-3-(Aryl-A)aniline | Arylboronic Acid B | PdCl₂(dppf), Cs₂CO₃ | 2-(Aryl-B)-3-(Aryl-A)aniline |

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a fundamental tool for the synthesis of arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org In the case of this compound, this reaction demonstrates excellent regioselectivity. The coupling invariably occurs at the C-I bond, a consequence of its lower bond dissociation energy and higher reactivity toward palladium catalysts compared to the C-Br bond. wikipedia.orglibretexts.org This selectivity has been demonstrated in related dihaloaromatic systems, such as 2-bromo-4-iodo-quinoline, where alkynylation proceeds exclusively at the iodide position. libretexts.org

This selective transformation is particularly powerful when the resulting 2-bromo-3-alkynyl-aniline intermediate is used in subsequent intramolecular reactions. For instance, a one-pot process involving a Sonogashira coupling followed by a palladium-catalyzed cyclization can be employed to construct substituted indole (B1671886) rings, a core scaffold in many biologically active compounds. researchgate.net Research on the closely related 2-amino-5-bromo-3-iodoacetophenone has shown that it undergoes selective Sonogashira coupling at the C-I position, and the resulting intermediate can be cyclized to form 2,5,7-trisubstituted indoles. researchgate.net

Table 2: Regioselective Sonogashira Coupling and Subsequent Transformations

| Substrate | Coupling Partner | Catalyst System (Typical) | Initial Product | Subsequent Reaction / Final Product | Ref. |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Bromo-3-(phenylethynyl)aniline | Intramolecular cyclization to form substituted indoles or carbazoles. | researchgate.net |

| 2-Amino-5-bromo-3-iodoacetophenone | Terminal Alkyne | Pd-catalyst, CuI | 2-Amino-5-bromo-3-(alkynyl)acetophenone | PdCl₂-mediated heteroannulation to form 2,5,7-trisubstituted indoles. | researchgate.net |

The Heck reaction creates a new carbon-carbon bond by coupling an aryl halide with an alkene. libretexts.org The regioselectivity of the Heck reaction is influenced by several factors, including the electronic properties of the alkene and steric effects. buecher.de When applying this reaction to this compound, the initial coupling is expected to occur selectively at the C-I bond due to its superior reactivity in the oxidative addition step. nih.gov This would yield a 2-bromo-3-vinylaniline derivative.

This intermediate is a versatile platform for further synthesis. The remaining C-Br bond can be functionalized in a subsequent cross-coupling reaction. Alternatively, if the coupled olefin contains appropriate functionality, an intramolecular Heck reaction can be triggered to construct cyclic systems. The intramolecular Heck reaction is often highly efficient and stereoselective, providing a powerful method for assembling complex polycyclic frameworks. libretexts.org

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org Consistent with other palladium-catalyzed processes, the Negishi coupling of this compound proceeds with high selectivity at the carbon-iodine bond.

This allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the C3 position while preserving the bromine at C2 for further manipulation. This stepwise functionalization is a key advantage, enabling the controlled and divergent synthesis of polysubstituted anilines from a single, readily available precursor.

Table 3: Expected Regioselective Negishi Coupling of this compound

| Coupling Partner (R-ZnX) | Catalyst System (Typical) | Expected Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | 2-Bromo-3-phenylaniline |

| Alkylzinc bromide | Pd(dppf)Cl₂ | 2-Bromo-3-alkylaniline |

| Vinylzinc chloride | Pd₂(dba)₃ / SPhos | 2-Bromo-3-vinylaniline |

Palladium-Catalyzed Carbon-Nitrogen Bond Formations (Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orgrsc.org The application of this reaction to this compound again hinges on the differential reactivity of the two halogen substituents. A mono-amination reaction using one equivalent of an amine will occur selectively at the C-I position.

This selective C-N bond formation opens pathways to complex nitrogen-containing molecules. For example, the product of the initial amination, a 2-bromo-3-(N-substituted)aniline, can be used in a subsequent intramolecular Buchwald-Hartwig reaction. This tandem strategy is particularly effective for the synthesis of fused nitrogen heterocycles, such as carbazoles, which are important motifs in materials science and medicinal chemistry. organic-chemistry.orgnih.gov A tandem Larock indolization followed by a Buchwald-Hartwig cyclization has been successfully applied to 2-bromo-3-chloroaniline, demonstrating the feasibility of such cascade reactions on similar dihaloaniline frameworks. nih.gov

Table 4: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System (Typical) | Product | Potential Application |

| Aniline | Pd₂(dba)₃, XPhos, NaOtBu | N-(2-bromo-3-iodophenyl)aniline | Precursor for carbazole (B46965) synthesis via intramolecular C-N coupling. |

| Piperidine | Pd(OAc)₂, RuPhos, K₃PO₄ | 1-(2-Bromo-3-iodophenyl)piperidine | Intermediate for pharmaceutical synthesis. |

| Benzylamine | Pd-G3-XPhos, LHMDS | N-benzyl-2-bromo-3-iodoaniline | Building block for complex amine derivatives. |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classic and effective method for forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. In the case of this compound, the inherent difference in bond strength between the C-I and C-Br moieties allows for selective coupling. The C-I bond, being weaker, is more susceptible to reaction under milder copper-catalyzed conditions.

This regioselectivity enables the introduction of amine or thiol functionalities at the C3 position while preserving the bromine atom at the C2 position for subsequent transformations. For instance, coupling with various amines or amides using a copper(I) catalyst, often in the presence of a ligand like L-proline, would be expected to yield 3-amino or 3-amido derivatives. semanticscholar.org

Table 1: Predicted Outcomes of Selective Copper-Catalyzed Coupling of this compound This table presents hypothetical, yet chemically sound, transformations based on established copper-catalyzed methodologies.

| Nucleophile | Product Structure | Reaction Type |

| Aniline | N-(2-bromo-3-aminophenyl)aniline | Ullmann Condensation |

| Benzamide | N-(2-bromo-3-aminophenyl)benzamide | Buchwald-Hartwig Type |

| Thiophenol | (2-bromo-3-aminophenyl)(phenyl)sulfane | Ullmann Condensation |

Intramolecular Annulation and Cyclization Reactions

The ortho-haloaniline motif is a well-established precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization strategies. The presence of both bromine and iodine in this compound provides a platform for highly regioselective cyclization reactions, predominantly involving the more labile C-I bond.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. rsc.orgnih.gov The reaction mechanism is initiated by the oxidative addition of the carbon-halogen bond to a palladium(0) complex. wikipedia.org Given the substantially higher reactivity of the C-I bond compared to the C-Br bond towards oxidative addition, this compound is expected to react selectively at the C3 position.

This process would involve the palladium-catalyzed coupling of the aniline nitrogen and the C3 position with an alkyne, yielding a 4-bromoindole (B15604) derivative. This intermediate is highly valuable as the remaining bromine atom can be used for further functionalization, such as subsequent cross-coupling reactions to introduce additional diversity. The regioselectivity of the Larock synthesis generally places the sterically bulkier substituent of the alkyne at the C2 position of the resulting indole. ub.edunih.gov

Table 2: Representative Examples of Larock Indole Synthesis with this compound

| Alkyne Partner (R1-C≡C-R2) | Expected Product |

| Diphenylacetylene | 4-Bromo-2,3-diphenyl-1H-indole |

| 1-Phenyl-1-propyne | 4-Bromo-2-methyl-3-phenyl-1H-indole |

| 4-Octyne | 4-Bromo-2,3-dipropyl-1H-indole |

[3+2] Heteroannulation Strategies for Fused Ring Systems

Palladium-catalyzed [3+2] heteroannulation reactions provide an efficient route to five-membered heterocyclic rings like indolines. nih.gov These reactions can unite an o-iodoaniline with a two-atom component, such as an alkene. When this compound is the substrate, the reaction is anticipated to proceed via selective activation of the C-I bond.

The catalytic cycle typically involves the formation of a palladacycle intermediate after oxidative addition, followed by coordination and insertion of the alkene. researchgate.net The resulting product would be a 4-bromo-substituted indoline (B122111), a saturated analog of the indole structure, with the bromine atom serving as a synthetic handle for further elaboration.

The intramolecular Heck reaction is a robust method for constructing cyclic and polycyclic systems through the palladium-catalyzed coupling of an aryl halide and an alkene tethered within the same molecule. organicreactions.orgwikipedia.org For this compound to be a substrate for this reaction, it must first be N-functionalized with an alkene-containing chain (e.g., N-allylation).

Following N-alkenylation, the intramolecular Heck cyclization would be initiated by the selective oxidative addition of the C-I bond to the Pd(0) catalyst. This step is highly regioselective due to the differential reactivity of the two halogens. The subsequent migratory insertion of the tethered alkene and β-hydride elimination would result in the formation of a new ring fused to the benzene (B151609) core, specifically a 4-bromo-dihydroquinoline or related heterocyclic system, depending on the length and structure of the alkene tether.

Directed Functionalization and Regioselectivity Studies

The synthetic utility of this compound is fundamentally rooted in the orthogonal reactivity of its two carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), the rate-determining step is often the oxidative addition of the C-X bond to the metal center. The bond dissociation energy for C-I is significantly lower than for C-Br, making the C-I bond more reactive. askfilo.commsu.edu

This reactivity difference allows for a stepwise functionalization strategy. The C-I bond at the C3 position can be selectively coupled under mild conditions, leaving the C-Br bond at the C2 position untouched. The more robust C-Br bond can then be subjected to a second, distinct coupling reaction under more forcing conditions (e.g., higher temperature, different ligand, or a more active catalyst system). This powerful approach enables the programmed and highly controlled synthesis of complex, multi-substituted aniline derivatives and the heterocycles derived from them.

Table 3: Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

| Reaction Type | Reagent | Position Reacted | Product Type |

| Suzuki Coupling | Phenylboronic acid | C3 (Iodine) | 3-Amino-2-bromo-biphenyl |

| Sonogashira Coupling | Phenylacetylene | C3 (Iodine) | 2-Bromo-3-(phenylethynyl)aniline |

| Buchwald-Hartwig | Morpholine | C3 (Iodine) | 4-(2-Bromo-3-aminophenyl)morpholine |

| Stille Coupling | Tributyl(vinyl)stannane | C3 (Iodine) | 2-Bromo-3-vinylaniline |

Influence of Ortho-Substituents on Reaction Pathways and Stereoselectivity

The reactivity of this compound is profoundly influenced by the presence of the bromo and iodo groups in the positions ortho to the amine functionality. These substituents exert both steric and electronic effects that dictate the molecule's reaction pathways and can be leveraged to achieve stereoselectivity in complex syntheses.

Steric Effects: The sheer physical size of the halogen atoms, particularly the large iodine atom, creates significant steric hindrance around the adjacent amino group. This steric bulk can impede reactions that directly involve the -NH2 group, such as N-alkylation or N-acylation, by hindering the approach of reagents. Conversely, this steric crowding can be advantageous, directing reactions to other, more accessible sites on the molecule. In electrophilic aromatic substitution reactions, while the amino group is a powerful ortho-, para-director, the occupied ortho positions (C2 and C6, assuming aniline is C1) mean that electrophilic attack is overwhelmingly directed to the para-position (C5).

Stereoselectivity: While specific studies detailing the stereocontrolled reactions of this compound are not abundant, the principles of ortho-substituent effects allow for predictions of its behavior. In reactions where the aniline derivative is used as a building block for more complex, three-dimensional structures, such as in the synthesis of heterocyclic compounds, the steric and electronic nature of the ortho-halogens can be critical for controlling stereochemistry core.ac.ukresearchgate.net. For instance, in palladium-catalyzed cyclization reactions, the ortho-substituent can play a crucial role in directing the stereoselective formation of new rings chim.it.

Other Significant Chemical Transformations

Beyond the influence of its substituent pattern, this compound undergoes several other significant chemical transformations that highlight its utility as a synthetic intermediate.

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. These reactions typically require the ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) at the ortho and/or para positions relative to the leaving group libretexts.orgbyjus.com. The aniline ring, being electron-rich due to the -NH2 group, is generally not primed for SNAr.

However, considering a hypothetical SNAr reaction, the identity of the halogen leaving group becomes a key point of discussion. The mechanism proceeds in two steps: a rate-determining nucleophilic addition to form a negatively charged intermediate (a Meisenheimer complex), followed by a rapid elimination of the leaving group to restore aromaticity total-synthesis.comimperial.ac.uk. Because the first step is rate-limiting, the electronegativity of the leaving group, which makes the attacked carbon more electrophilic, is more important than its ability to leave as an anion. This leads to an unusual trend in leaving group ability, known as the "element effect," where reactivity follows the order F > Cl ≈ Br > I wikipedia.orgnih.govnih.gov. This is the reverse of the trend seen in SN1 and SN2 reactions. Therefore, in a forced SNAr reaction on this compound, the bromo group would be expected to be more reactive and thus be the preferred leaving group over the iodo group nih.govstackexchange.com.

Carbonylation reactions, which introduce a carbonyl (C=O) group into a molecule, are powerful tools in organic synthesis, often catalyzed by transition metals like palladium mdpi.com. In these reactions, the relative reactivity of the carbon-halogen bonds in this compound is the dominant factor.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl > F. This is due to the bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Br bond. This difference allows for highly regioselective carbonylations on the this compound scaffold.

Aminocarbonylation: This reaction introduces an amide functionality and can be performed with high selectivity. Studies on the closely related substrate, 2-bromoiodobenzene, have shown that palladium-catalyzed aminocarbonylation with various amino alcohols occurs exclusively at the iodo-substituted position nih.gov. The bromo-substituted position remains intact under these conditions. This chemoselectivity allows for the synthesis of 2-bromo-N-substituted benzamides, which can serve as precursors for further transformations nih.gov.

The table below summarizes typical conditions for the selective aminocarbonylation of a 2-bromoiodoarene, which serves as a model for the expected reactivity of this compound.

| Catalyst System | Nucleophile | CO Pressure | Solvent | Temperature (°C) | Primary Product | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(PhCN)₂ / PPh₃ | 2-(Methylamino)ethanol | 40 bar | DMF | 100 | 2-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide | nih.gov |

| Pd(OAc)₂ / Xantphos | Amino Acids | ex situ from Mo(CO)₆ | Dioxane | 100 | N-(2-Bromobenzoyl)amino acids | diva-portal.orgacs.org |

| Pd(0) / Phosphine-free | Methoxylamine HCl | 1 atm | Toluene (B28343) | 80 | 2-Bromobenzamide | organic-chemistry.org |

Carboxylation: The introduction of a carboxylic acid group (-COOH) can also be achieved with high regioselectivity. Palladium-catalyzed double carbonylation of o-iodoanilines is a known route to synthesize isatoic anhydrides, important heterocyclic intermediates nih.gov. A similar single carbonylation, using carbon monoxide and water or another carboxyl source, would be expected to selectively transform the C-I bond of this compound into a C-COOH bond, yielding 2-bromo-3-aminobenzoic acid. This selective transformation highlights the synthetic utility of having two different halogens on the same aromatic ring.

Applications As a Versatile Synthetic Building Block for Complex Molecular Architectures

Synthesis of Diverse Heterocyclic Scaffolds

The dual halogenation of 2-Bromo-3-iodoaniline provides two distinct reactive sites that can be addressed in a stepwise manner to build a wide variety of heterocyclic systems. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed reactions than the C-Br bond, a feature that synthetic chemists frequently exploit to control the sequence of bond formation.

This compound is a valuable precursor for the synthesis of highly substituted indole (B1671886) and indoline (B122111) frameworks, which are core structures in numerous natural products and pharmaceuticals. nsf.govnih.gov The synthesis strategy often involves a palladium-catalyzed reaction at the more reactive iodine-bearing position, followed by a cyclization step.

A common approach is the Sonogashira cross-coupling of this compound with terminal acetylenes. This reaction selectively occurs at the C-I bond, yielding a 2-bromo-3-alkynyl-aniline intermediate. This intermediate can then undergo a subsequent intramolecular cyclization, such as a palladium-catalyzed heteroannulation, to form the indole ring. The remaining bromine atom on the indole core serves as a handle for further diversification through additional cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), allowing for the synthesis of 4,7-disubstituted indoles.

Similarly, related starting materials like 2-amino-5-bromo-3-iodoacetophenone can be used to generate complex indole derivatives. sigmaaldrich.com The process involves an initial Sonogashira coupling followed by a palladium-mediated heteroannulation to construct the indole scaffold, demonstrating a robust pathway applicable to this compound. sigmaaldrich.com Indoline scaffolds can be accessed through related palladium-catalyzed intramolecular amination strategies from appropriately elaborated precursors derived from this compound. chemicalbook.com

| Starting Material | Coupling Partner | Catalyst/Conditions | Intermediate Product | Key Feature |

|---|---|---|---|---|

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Pd/Cu catalyst (e.g., Pd(PPh3)4/CuI), Base | 2-Bromo-3-(phenylethynyl)aniline | Selective reaction at the C-I bond |

The synthesis of quinolones and quinazolines, two privileged heterocyclic motifs in drug discovery, can also be achieved using ortho-haloaniline precursors. Palladium-catalyzed carbonylative annulation of 2-iodoanilines with alkynes is a known method for producing 2-substituted quinolin-4-ones. uobabylon.edu.iq By applying this methodology to this compound, one can selectively react at the iodo position. The subsequent cyclization, incorporating carbon monoxide, would lead to a 4-bromoquinolinone derivative, which is amenable to further functionalization at the C4 position.

For quinazoline (B50416) synthesis, a common route involves the copper-catalyzed coupling of an ortho-haloaniline with an amine or amide, followed by cyclization. For instance, (2-bromophenyl)methylamines and amides can undergo a sequential Ullmann-type coupling and aerobic oxidation to yield quinazolines. jmchemsci.com Using this compound, a selective initial coupling at the C-I bond with a suitable partner, followed by modification of the aniline (B41778) nitrogen and a second intramolecular cyclization involving the C-Br bond, provides a pathway to complex, substituted quinazolines.

| Aniline Precursor | Reactants | Catalyst/Conditions | Product Class | Reference Reaction |

|---|---|---|---|---|

| 2-Iodoaniline (B362364) derivative | Terminal Acetylene, Carbon Monoxide (CO) | PdCl2(PPh3)2, High Pressure | Quinolin-4-ones | Torii's group synthesis uobabylon.edu.iq |

While specific reports on the synthesis of pyrroloquinolinediones directly from this compound are not prominent, its utility as a precursor for complex fused polycyclic systems is well-established. The construction of these scaffolds often relies on domino reactions that leverage the dual halogen sites.

A powerful strategy is the intramolecular Larock indole annulation. mdpi.com In this approach, this compound can be first elaborated by attaching an alkyne-containing chain to the amine. The subsequent palladium-catalyzed reaction can proceed via hydroarylation and cyclization involving one of the C-X bonds to generate a fused tricyclic indole skeleton. The choice of catalyst and reaction conditions can influence which halogen participates in the cyclization, offering a degree of synthetic control. Such strategies have been used to create 6- to 28-membered ring systems fused to the indole core. mdpi.com These methods provide access to complex polycyclic fused indolines, which are central architectures in many natural products. rsc.orgmdpi.com

Direct synthesis of seven-membered rings like oxazepines and diazepines from this compound is not a commonly reported transformation. The typical synthesis of 1,3-oxazepines, for example, involves the cycloaddition of Schiff bases with anhydrides. biosynth.comcalibrechem.com

However, the true value of this compound lies in its capacity to be converted into a more complex intermediate poised for cyclization. For instance, the bromo group is a key synthon for building fused diazepine (B8756704) rings. A reported strategy involves the intramolecular copper-catalyzed C-N bond coupling of precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides to form azetidine-fused 1,4-diazepine derivatives. This demonstrates the potential of using the C-Br bond (after initial functionalization at the C-I and amino sites of this compound) as the key coupling point for forming a diazepine ring. Such multi-step strategies would allow for the construction of novel bromo-substituted benzodiazapine or benzoxazepine architectures, where the remaining halogen can be used for later-stage modifications.

The synthesis of pyranoindoles from this compound is typically achieved through a sequential strategy. The first phase involves the construction of a substituted indole core, as described in section 4.1.1. This resulting 4-bromo-7-substituted indole can then undergo reactions to form the fused pyran ring. For example, an enantioselective Friedel–Crafts alkylation/cyclization of an indole derivative with a suitable electrophile can be used to construct the pyranoindole scaffold.

The ability to generate a variety of annulated polycycles is a key feature of this building block. Palladium-catalyzed domino reactions starting from ortho-iodoanilines tethered to alkynes are effective for creating 3,4-, 3,5-, and 3,6-fused tricyclic indoles. mdpi.com This highlights the versatility of the haloaniline core in preparing a diverse range of complex, fused heterocyclic systems that are of significant interest in medicinal chemistry and natural product synthesis.

Precursors for Advanced Organic Materials

Beyond its use in synthesizing discrete heterocyclic molecules, this compound and its derivatives hold potential as monomers and precursors for advanced organic materials with unique electronic and photophysical properties.

The presence of both bromine and iodine allows for selective polymerization reactions. For example, in the synthesis of conductive polymers like polythiophenes, bromo-iodo-aromatic monomers are used in Grignard metathesis (GRIM) polymerization to control the polymer growth and achieve high regioregularity. By analogy, this compound could serve as a monomer for novel polyanilines. Polymerization could be directed through one of the halogens, leaving the other as a site for post-polymerization modification, enabling the tuning of the material's properties or its covalent attachment to surfaces like carbon nanotubes.

Furthermore, halogenated anilines exhibit interesting photophysical properties. A related isomer, 4-bromo-3-iodoaniline, has been noted for its fluorescence properties and its potential as a diagnostic tool for cancer and as a nanomaterial for biomedical imaging. It is plausible that this compound possesses similar characteristics, making it a candidate for the development of new fluorescent probes, sensors, or materials for organic electronics. The general utility of 2-iodoaniline as a key intermediate in materials science underscores the potential of this more complex dihalogenated analogue.

Dyes and Pigments Synthesis

While specific commercial dyes and pigments derived directly from this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor in the synthesis of azo dyes. Aromatic amines are fundamental components in the production of azo dyes through a process involving diazotization followed by a coupling reaction.

The synthesis of azo dyes typically involves the conversion of a primary aromatic amine, such as this compound, into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a mineral acid at low temperatures. The resulting diazonium salt is a reactive electrophile that can then be coupled with an electron-rich aromatic compound, such as a phenol or another aniline derivative, to form the characteristic azo linkage (-N=N-), which is a chromophore responsible for the color of the dye.

The presence of the bromo and iodo substituents on the aniline ring is expected to influence the color and properties of the resulting dye. These electron-withdrawing halogen atoms can modulate the electronic properties of the aromatic system, thereby affecting the wavelength of light absorbed and, consequently, the color of the dye. Furthermore, the bulky halogen atoms can impact the dye's fastness properties, such as its resistance to fading upon exposure to light, washing, and chemical agents.

Below is a table illustrating the general steps involved in the synthesis of an azo dye from an aromatic amine like this compound:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Diazonium Salt |

| 2 | Coupling | Electron-rich aromatic compound (e.g., phenol, aniline derivative) | Azo Dye |

Polymeric and Functional Material Development

The application of this compound in the development of polymeric and functional materials is an area of scientific interest, although specific examples are not widely reported. The compound's structure, with its reactive amino and halo-substituents, offers potential for its incorporation into various polymer backbones to impart specific properties.

One potential application is in the synthesis of substituted polyanilines. Polyaniline is a well-known conducting polymer with a range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. The incorporation of this compound into a polyaniline chain could significantly modify its electronic, optical, and physical properties due to the steric and electronic effects of the halogen atoms. However, the bulky nature of the bromo and iodo groups might also present challenges in the polymerization process.

Furthermore, the presence of two different halogen atoms opens up possibilities for post-polymerization modifications through various cross-coupling reactions, allowing for the grafting of different functional groups onto the polymer chain. This could lead to the development of functional materials with tailored properties for specific applications.

Intermediate in the Synthesis of Bioactive Molecule Precursors

Halogenated anilines are important intermediates in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. The presence of halogen atoms can enhance the biological activity of a molecule and improve its metabolic stability.

Strategies for Constructing Pharmaceutical Scaffolds

While direct applications of this compound in the synthesis of marketed drugs are not readily found in the literature, the utility of closely related dihalogenated anilines in constructing complex pharmaceutical scaffolds is well-established. For instance, substituted 2-iodoanilines are recognized as key intermediates in the synthesis of various therapeutic agents, including antifungal and neuroprotective drugs. calibrechem.com

Research has demonstrated the use of compounds with a similar substitution pattern, such as 2-amino-5-bromo-3-iodoacetophenone and 2-amino-5-bromo-3-iodobenzamide, as synthons for creating nitrogen-containing heterocyclic compounds. researchgate.net These structures are central to many pharmaceutical agents. The synthetic strategies often involve leveraging the different reactivities of the halogen atoms to perform selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build molecular complexity.

The general approach involves using the more reactive iodine atom for an initial coupling reaction, followed by a subsequent reaction at the less reactive bromine site. The amino group can be used to form heterocyclic rings, a common feature in many drug molecules. This stepwise functionalization allows for the precise construction of complex three-dimensional structures that are often required for potent and selective biological activity.

The following table outlines a general strategy for the use of a dihalogenated aniline in the construction of a complex molecular scaffold:

| Step | Reaction Type | Position of Reaction | Purpose |

| 1 | Cross-Coupling (e.g., Sonogashira) | Iodine (position 3) | Introduction of a new carbon-carbon bond |

| 2 | Cyclization | Amino group (position 1) | Formation of a heterocyclic ring |

| 3 | Further Cross-Coupling (e.g., Suzuki) | Bromine (position 2) | Introduction of another functional group |

Contributions to Agrochemical Synthesis

Similar to the pharmaceutical sector, the agrochemical industry utilizes halogenated intermediates to develop new pesticides, herbicides, and fungicides. The introduction of halogen atoms can significantly enhance the efficacy and selectivity of these products.

Although specific examples of agrochemicals derived directly from this compound are not prominent in the available literature, the broader class of halogenated anilines plays a crucial role in this field. For example, 2-iodoaniline is a known precursor in the synthesis of various pesticides. calibrechem.com The unique substitution pattern of this compound offers the potential for creating novel agrochemical candidates with distinct modes of action and improved environmental profiles.

The synthetic strategies employed in agrochemical research and development would likely mirror those used in pharmaceutical synthesis, taking advantage of the differential reactivity of the C-I and C-Br bonds to build complex molecules with desired biological activities.

Mechanistic Insights and Computational Chemistry Studies

Elucidation of Reaction Mechanisms

The regioselectivity observed in reactions involving 2-bromo-3-iodoaniline is predominantly governed by the preferential activation of the C-I bond over the C-Br bond in many catalytic processes. This reactivity difference allows for sequential functionalization, making it a valuable building block in organic synthesis.

Oxidative Addition and Reductive Elimination Pathways in Catalysis

A cornerstone of transition metal-catalyzed cross-coupling reactions is the oxidative addition/reductive elimination catalytic cycle. For substrates like this compound, this process is fundamental to its application in forming new carbon-carbon and carbon-heteroatom bonds.

The catalytic cycle typically begins with a low-valent metal complex, commonly Pd(0) or Ni(0), which undergoes oxidative addition into the most reactive carbon-halogen bond. libretexts.org In the case of this compound, the C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to highly selective oxidative addition at the C-I position.

Mechanism of Selective Oxidative Addition:

Formation of the Active Catalyst: A pre-catalyst is reduced in situ to the active M(0) species (where M = Pd, Ni, etc.).

Oxidative Addition: The M(0) center inserts into the C-I bond of this compound. This is a critical, regioselective step, increasing the metal's oxidation state from 0 to +2. wikipedia.org The process can occur through various pathways, including a concerted mechanism or an SN2-type pathway for polarized bonds. libretexts.orgumb.edu

Transmetalation: An organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the new desired bond. This step regenerates the M(0) catalyst, allowing the cycle to continue. umb.edu Reductive elimination is the reverse of oxidative addition and results in the formation of the final product. wikipedia.org

This selective activation allows for the initial coupling reaction to occur exclusively at the 3-position, leaving the bromine atom at the 2-position available for subsequent transformations.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

| C-I | ~228 | Highest |

| C-Br | ~285 | Intermediate |

| C-Cl | ~340 | Lower |

| C-F | ~450 | Lowest |

This table illustrates the general trend in bond energies for aryl halides and their correlation with reactivity in oxidative addition, providing the basis for the selectivity seen with this compound.

Directed Metallation and Annulation Mechanisms

The amino group of this compound can act as a directed metalation group (DMG), guiding the deprotonation of an adjacent C-H bond. wikipedia.orgorganic-chemistry.org This process, known as directed ortho-metalation (DoM), utilizes organolithium reagents to generate a lithiated intermediate with high regioselectivity. wikipedia.orgbaranlab.org However, in this compound, the high reactivity of the C-I bond towards halogen-lithium exchange presents a competing and often faster pathway than C-H deprotonation.

When a protected form of the aniline (B41778), such as a pivalamide (B147659) or carbamate, is used, the directing ability of the group is enhanced. This can potentially facilitate deprotonation at the C-6 position. The general mechanism involves:

Coordination: The Lewis basic heteroatom of the DMG coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium). wikipedia.org

Deprotonation: The alkyl base removes a proton from the sterically accessible ortho-position, forming an aryllithium intermediate. uwindsor.ca

Annulation reactions, which involve the formation of a new ring, can be initiated following such metalation events or through transition-metal-catalyzed pathways. For example, a palladium-catalyzed reaction between a 1-bromo-2-iodoarene and a suitable coupling partner like allylamine (B125299) can lead to intramolecular cyclization (a Heck reaction) after the initial C-N coupling, resulting in the formation of indole (B1671886) derivatives. nih.gov

Radical Pathways in Synthesis

While many transformations of this compound proceed via ionic or organometallic intermediates, radical pathways offer alternative mechanistic avenues. Radical reactions can be initiated by heat, light, or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org

In the context of this compound, a common radical reaction is dehalogenation using a reagent like tributyltin hydride (Bu3SnH). libretexts.org This process also exhibits selectivity based on the carbon-halogen bond strength.

Mechanism of Radical Dehalogenation:

Initiation: A radical initiator generates a tributyltin radical (Bu3Sn•). libretexts.org

Propagation:

The Bu3Sn• radical abstracts the iodine atom from this compound, as the C-I bond is the weakest. This forms tributyltin iodide and an aryl radical.

The newly formed aryl radical abstracts a hydrogen atom from a molecule of Bu3SnH, yielding 2-bromoaniline (B46623) and regenerating the Bu3Sn• radical to continue the chain reaction.

This selectivity allows for the removal of the iodo group while preserving the bromo group for other synthetic manipulations. Radical mechanisms can also be involved in certain transition metal-catalyzed reactions, particularly with first-row metals like nickel, where single-electron transfer (SET) processes can initiate oxidative addition. nih.gov

Role of Catalysts, Ligands, and Reaction Conditions

The outcome of reactions involving this compound is highly dependent on the careful selection of catalysts, ligands, and reaction conditions. These parameters can influence reaction rates, selectivity, and substrate scope.

Design and Optimization of Homogeneous and Heterogeneous Catalytic Systems

For cross-coupling reactions of this compound, palladium-based homogeneous catalysts are most common. The design of these systems focuses on the ligand that coordinates to the metal center. Ligands play a crucial role in stabilizing the metal, modulating its reactivity, and facilitating key steps like oxidative addition and reductive elimination. nih.gov

Key Ligand Classes and Their Effects:

Phosphine Ligands: These are the most widely used ligands in palladium catalysis.

Electron-rich, bulky phosphines (e.g., tri-tert-butylphosphine, Buchwald-type biarylphosphines like RuPhos) are highly effective. rsc.org The electron-donating character increases the electron density on the palladium center, promoting the oxidative addition step. nih.gov Their steric bulk facilitates the reductive elimination step.

Bidentate phosphines (e.g., Xantphos, dppf) can offer greater stability to the catalytic complex and influence the geometry of the intermediates. nih.gov

N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable complexes with palladium, often resulting in highly active and long-lived catalysts.

While homogeneous catalysts are prevalent due to their high activity and selectivity under mild conditions, heterogeneous catalysts (e.g., palladium on carbon) are also used, offering advantages in terms of catalyst recovery and recycling, although sometimes requiring harsher reaction conditions.

| Catalyst System Component | Function | Examples |

| Metal Precursor | Source of the active catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Modulates reactivity and stability | PPh3, P(t-Bu)3, Xantphos, RuPhos |

| Base | Activates coupling partner, neutralizes acid | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Solubilizes reagents, influences mechanism | Toluene (B28343), Dioxane, DMF, THF |

Influence of Solvent, Temperature, Pressure, and Additives on Reaction Outcomes

The reaction environment critically affects the mechanism and efficiency of transformations involving this compound.

Solvent: The polarity of the solvent can significantly influence reaction pathways. For instance, oxidative addition steps that proceed through a polar, SN2-type mechanism are often accelerated in polar aprotic solvents like DMF or DMSO. umb.edu Nonpolar solvents like toluene or dioxane are commonly used for standard cross-coupling reactions.

Temperature: Reaction temperature directly impacts the reaction rate. While many modern catalytic systems are designed to operate at or near room temperature, some transformations, particularly those involving the activation of the more robust C-Br bond, may require elevated temperatures to overcome higher activation barriers. mdpi.com Kinetic studies on substituted anilines have shown that temperature can influence the Hammett reaction constant (ρ), affecting the sensitivity of the reaction to substituent electronic effects. nih.gov

Pressure: For reactions involving gaseous reagents, such as carbonylation (introduction of CO), pressure is a key parameter for ensuring sufficient gas concentration in the reaction mixture.

Additives: Additives can play various roles. For instance, in Suzuki couplings, the choice of base (e.g., K2CO3, K3PO4, Cs2CO3) is crucial for the transmetalation step. In some cases, additives like halide salts can influence the stability and activity of the catalyst through ligand exchange.

By carefully tuning these components, chemists can precisely control the reactivity of this compound, enabling its effective use in the synthesis of complex molecular architectures.

Theoretical and Quantum Chemical Investigations

Theoretical and quantum chemical investigations are indispensable tools for elucidating the molecular properties and reactivity of organic compounds. For a molecule like this compound, these computational approaches can predict its behavior in chemical reactions, its electronic characteristics, and its potential to interact with biological targets, thereby guiding further experimental research.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic distribution. For this compound, DFT calculations would be crucial in determining the precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of its structure.

These calculations would also reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The presence of electron-withdrawing bromine and iodine atoms, along with the electron-donating amine group, creates a complex electronic environment on the aniline ring. DFT can quantify these effects, providing insights into the molecule's reactivity in electrophilic aromatic substitution and other reactions. A study on halosubstituted anilines using DFT has shown that the number and position of halogen substituents significantly influence the geometrical properties and the planarity of the amino group, which in turn affects the molecule's reactivity researchgate.net.

Table 1: Predicted Key Parameters from DFT Analysis of this compound

| Parameter | Predicted Significance |

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including key bond lengths (C-Br, C-I, C-N) and angles, which are fundamental to understanding its steric and electronic properties. |

| Mulliken Atomic Charges | Indicates the partial charge distribution on each atom, identifying electron-rich and electron-deficient centers that are prone to nucleophilic and electrophilic attack, respectively. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually representing regions of positive and negative potential, which are crucial for predicting non-covalent interactions and reaction sites. |

| Dipole Moment | Quantifies the overall polarity of the molecule, arising from the vector sum of individual bond dipoles. This is important for understanding its solubility and intermolecular forces. |

Note: The table above is illustrative of the types of data that would be generated from a DFT study. Specific values for this compound are not available in the cited literature.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis of its frontier orbitals would indicate its susceptibility to electrophilic and nucleophilic attack. A computational study on m-fluoroaniline and m-iodoaniline demonstrated the use of DFT to determine HOMO and LUMO energy levels and their correlation with chemical reactivity chemrxiv.org.

Table 2: Predicted Parameters from Frontier Molecular Orbital Analysis of this compound

| Parameter | Definition and Predicted Significance |

| EHOMO (Energy of HOMO) | Represents the energy of the highest occupied molecular orbital. A higher EHOMO value indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles. |

| ELUMO (Energy of LUMO) | Represents the energy of the lowest unoccupied molecular orbital. A lower ELUMO value indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A smaller gap is indicative of higher chemical reactivity and lower kinetic stability. |

Note: This table illustrates the parameters that would be obtained from an FMO analysis. Specific calculated values for this compound are not available in the searched literature.

In Silico Modeling for Ligand-Substrate Interactions (e.g., molecular docking)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Table 3: Predicted Parameters from a Molecular Docking Study of this compound

| Parameter | Definition and Predicted Significance |

| Binding Affinity (kcal/mol) | Represents the free energy of binding between the ligand and the target protein. A more negative value indicates a stronger and more favorable interaction. |

| Intermolecular Interactions | Identifies the specific non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that stabilize the ligand in the binding pocket of the protein. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the docked ligand and a reference conformation, indicating the stability and reproducibility of the docking pose. |

Note: This table describes the typical output of a molecular docking study. Specific data for this compound is contingent on a defined biological target and is not available in the general literature.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most commonly employed NMR techniques for the structural analysis of organic molecules like 2-Bromo-3-iodoaniline.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related isomer, 3-bromo-2-iodoaniline, the aromatic protons appear as a multiplet between δ 7.03-6.96 ppm and a doublet of doublets at δ 6.63 ppm. The amine (-NH₂) protons typically appear as a broad singlet, in this case, observed at δ 4.34 ppm rsc.org. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the bromine, iodine, and amino substituents, allowing for the determination of their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3-bromo-2-iodoaniline, the carbon signals appear at δ 149.4, 130.7, 130.1, 122.3, 112.6, and 91.3 ppm rsc.org. The carbons directly attached to the electronegative halogen and nitrogen atoms are significantly shifted, providing key insights into the substitution pattern.

Table 1: NMR Spectroscopic Data for 3-Bromo-2-iodoaniline Interactive data table. Click on headers to sort.

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 7.03-6.96 (m, 2H) |

| ¹H | 6.63 (dd, J₁ = 7.6 Hz, J₂ = 2.0 Hz, 1H) |

| ¹H | 4.34 (s, 2H, -NH₂) |

| ¹³C | 149.4 |

| ¹³C | 130.7 |

| ¹³C | 130.1 |

| ¹³C | 122.3 |

| ¹³C | 112.6 |

| ¹³C | 91.3 |

Data obtained from a study on the synthesis of 2-iodoanilines rsc.org.

For more complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This technique identifies protons that are spin-spin coupled, revealing the connectivity of proton networks within the molecule. In the case of this compound, a COSY spectrum would show correlations between adjacent aromatic protons, confirming their positions relative to each other.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the this compound structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule measurlabs.comlongdom.org. For 3-bromo-2-iodoaniline, the calculated mass for the protonated molecule [C₆H₅BrIN+H]⁺ is 297.8728, with an experimental value found to be 297.8720 rsc.org. This high degree of accuracy confirms the molecular formula of the compound.

Table 2: High-Resolution Mass Spectrometry Data for 3-Bromo-2-iodoaniline Interactive data table. Click on headers to sort.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₆H₅BrIN+H]⁺ | 297.8728 | 297.8720 |

Data from ESI-HRMS analysis rsc.org.

The presence of bromine in a molecule gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass units (the M and M+2 peaks) for any fragment containing a single bromine atom neu.edu.tr. Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern docbrown.info. The presence of the distinct M/M+2 pattern is a strong indicator of the presence of bromine in this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching and bending vibrations would also be present. The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers. While a specific IR spectrum for this compound is not provided in the searched literature, the spectra of related compounds like 2-bromoaniline (B46623) and 2-iodoaniline (B362364) show these characteristic peaks chemicalbook.comchemicalbook.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The presence of the amino and halogen substituents will influence the position and intensity of these absorption maxima. While specific UV-Vis data for this compound is not available, related halogenated anilines are known to absorb in the UV range.

Chromatographic Techniques for Separation Science and Purity Assessment in Research

Chromatographic techniques are fundamental in the separation and purification of chemical compounds, as well as in the assessment of their purity. For a substituted aniline (B41778) such as this compound, these methods are indispensable for isolating the target molecule from reaction mixtures and for verifying its identity and purity. The principles of chromatography involve the differential partitioning of a compound between a stationary phase and a mobile phase. The choice of technique and specific conditions depends on the physicochemical properties of the analyte, such as polarity, solubility, and volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds like this compound, which are not readily volatile. The separation is based on the distribution of the analyte between a solid stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

In the context of research involving this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl-modified silica (B1680970), C18), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention of this compound is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

The presence of both bromine and iodine atoms, along with the aniline functional group, influences the polarity and, consequently, the retention behavior of this compound. The development of a specific HPLC method for this compound would involve optimizing parameters such as the mobile phase composition (the ratio of organic modifier to aqueous phase), the pH of the mobile phase (which can affect the ionization state of the aniline), and the column temperature. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition over time) can be used to achieve the desired separation. Detection is typically performed using a UV-Vis detector, as the aromatic ring of this compound absorbs ultraviolet light.

Below is an illustrative data table representing a hypothetical HPLC method for the analysis of this compound, based on typical conditions for similar halogenated anilines.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5.8 min |

Preparative and Analytical Column Chromatography

Column chromatography is a versatile technique used for both the purification of compounds on a larger scale (preparative) and for analytical separations. The fundamental principle is the same as in HPLC, but it is typically carried out under lower pressure.

Analytical Column Chromatography , often in the form of Thin-Layer Chromatography (TLC), is used for the rapid qualitative analysis of a sample and for the optimization of conditions for preparative chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (the stationary phase), and the plate is developed in a chamber containing a solvent or solvent mixture (the mobile phase). The separation is based on the differential adsorption of the components to the stationary phase. For this compound, a common stationary phase would be silica gel, which is polar. A non-polar mobile phase, or a mixture of non-polar and polar solvents, would be used to elute the compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions.

Preparative Column Chromatography is employed to purify larger quantities of a compound. A glass column is packed with a stationary phase, typically silica gel for a compound like this compound. The crude sample is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Fractions are collected at the bottom of the column, and those containing the pure desired compound are combined.

The choice of eluent is critical for a successful separation. For this compound on a silica gel column, a common approach would be to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is often gradually increased during the separation (gradient elution) to elute compounds with increasing polarity. The progress of the separation is monitored by analyzing the collected fractions using TLC.

The following table provides a representative example of a preparative column chromatography setup for the purification of this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Column Dimensions | 30 cm length x 3 cm diameter |

| Eluent System | Hexane:Ethyl Acetate gradient (e.g., starting with 98:2 and gradually increasing to 90:10) |

| Sample Loading | Dry loading with a small amount of silica gel |

| Fraction Size | 20 mL |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization |

Future Research Directions and Emerging Perspectives

Development of Sustainable and Greener Synthetic Routes

The traditional synthesis of polyhalogenated anilines often relies on methods that are resource-intensive and generate hazardous waste. A significant future direction is the development of environmentally benign synthetic pathways to 2-bromo-3-iodoaniline and its derivatives. Research in this area is focusing on several key strategies:

Enzymatic Halogenation: Exploring the use of halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, could offer a highly selective and mild alternative to traditional chemical halogenation. nih.gov These biocatalytic methods operate under ambient conditions and can reduce the need for hazardous reagents and heavy metal catalysts. nih.gov

Metal-Free Catalysis: Shifting from heavy metal catalysts (like palladium) to metal-free catalytic systems for C-H activation and halogenation can significantly improve the environmental profile of the synthesis. researchgate.net

Process Intensification: Adopting one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in a single reactor, minimizes waste from intermediate purification and reduces solvent usage. mdpi.com This approach aligns with the principles of green chemistry by improving atom and step economy.

These greener approaches aim to reduce the environmental impact associated with the production of polyhalogenated compounds, a critical step for their broader application in pharmaceutical and materials science. researchgate.netmdpi.com

| Synthesis Strategy | Key Advantages | Potential Challenges |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, reduced hazardous waste. nih.gov | Enzyme stability, substrate scope, and cost of production. |

| Metal-Free Catalysis | Avoids toxic heavy metals, lower cost, reduced environmental contamination. researchgate.net | Lower catalytic activity compared to some metal catalysts, may require harsher conditions. |

| One-Pot Reactions | Increased efficiency, reduced solvent use, less waste generation, time-saving. mdpi.com | Cross-reactivity of reagents, optimization of complex reaction conditions. |

Exploration of Novel Reactivity Modes and Multi-Catalytic Systems

The differential reactivity of the C-I and C-Br bonds in this compound is a key feature that is ripe for further exploration. The carbon-iodine bond is more readily cleaved in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) than the more stable carbon-bromine bond. This reactivity difference allows for sequential, site-selective functionalization.

Future research will likely focus on:

Orthogonal Catalysis: Designing multi-catalytic systems where two or more catalysts operate independently in the same pot to selectively activate the C-I and C-Br bonds in a specific order. This would enable the one-pot synthesis of highly complex, unsymmetrically substituted aniline (B41778) derivatives.

Chemoselective Transformations: Developing new catalytic methods that can precisely discriminate between the two halogen sites, even under similar reaction conditions, to achieve novel transformations. For instance, palladium-catalyzed reactions are well-established for activating C-I bonds, and subsequent transformations could target the C-Br bond. researchgate.netsigmaaldrich.com

New Coupling Partners: Expanding the scope of coupling partners beyond standard boronic acids, alkynes, and stannanes to introduce novel functional groups and build more diverse molecular scaffolds.

These advanced catalytic approaches will unlock the full synthetic potential of this compound as a linchpin for constructing intricate molecular frameworks.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov Integrating the synthesis and derivatization of this compound into flow chemistry platforms is a promising avenue for future research.

Key areas of focus include:

Enhanced Safety and Control: Many reactions involving halogenated compounds, particularly those using organometallic reagents, are highly exothermic. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. nih.gov

Accessing Unstable Intermediates: The ability to generate and immediately use reactive intermediates is a hallmark of flow chemistry. okayama-u.ac.jp This could enable novel transformations of this compound that are not feasible in batch processes.

Automated High-Throughput Synthesis: Coupling flow reactors with automated systems can facilitate the rapid synthesis and screening of libraries of this compound derivatives. This is particularly valuable for drug discovery and materials science, where large numbers of analogs need to be evaluated. researchgate.net

The adoption of flow chemistry for handling this polyhalogenated building block can accelerate reaction optimization and enable safer, more efficient production on an industrial scale. okayama-u.ac.jpmdpi.com

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio nih.gov |

| Safety | Higher risk with exothermic reactions | Enhanced control, smaller reaction volumes nih.gov |

| Scalability | Often requires re-optimization | Linear scalability by extending run time |

| Reaction Time | Typically hours | Can be reduced to minutes or seconds mdpi.com |

| Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time okayama-u.ac.jp |

Design and Synthesis of Complex Polyhalogenated Aromatic Systems with Tunable Reactivity

This compound serves as an excellent starting material for the rational design of more complex polyhalogenated aromatic systems. By strategically modifying the aniline and introducing additional functional groups, researchers can create novel building blocks with finely tuned reactivity for specific applications.

Future work in this area could involve:

Sequential Cross-Coupling: Utilizing the differential reactivity of the C-I and C-Br bonds to build complex, multi-substituted aromatic and heteroaromatic systems in a stepwise manner. For example, a Sonogashira coupling at the iodine position followed by a Suzuki coupling at the bromine position can lead to highly functionalized products. researchgate.net

Directed Ortho-Metalation (DoM): Using the amino group to direct metalation to the C6 position, followed by quenching with an electrophile, would introduce a fourth substituent, further increasing molecular complexity.

Synthesis of Halogenated Heterocycles: Employing this compound in cyclization reactions to generate novel halogenated indoles, quinolines, or other nitrogen-containing heterocycles. These structures are prevalent in pharmacologically active compounds.

This research direction moves beyond using this compound as a simple building block and treats it as a scaffold for creating sophisticated, custom-designed molecular components. science.gov

Synergistic Applications in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are powerful tools for generating molecular complexity efficiently. beilstein-journals.orgcaltech.edursc.org Similarly, diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small-molecule libraries for high-throughput screening in drug discovery. nih.govcam.ac.ukrsc.org

This compound is an ideal substrate for both MCRs and DOS due to its multiple reactive sites: the amino group and the two distinct halogen atoms. Future applications could include:

Novel MCR Scaffolds: Designing new MCRs where the amino group participates in an initial condensation or addition reaction, followed by subsequent intramolecular or intermolecular cross-coupling reactions at the halogen sites. This could provide rapid access to novel heterocyclic libraries. beilstein-journals.org

Building Block for DOS: Using the orthogonally reactive C-I and C-Br bonds as "anchors" for building molecular diversity. A common core derived from this compound could be elaborated in a branching fashion, introducing a wide array of substituents to rapidly explore chemical space. researchgate.netnih.gov

By integrating this versatile building block into MCR and DOS strategies, chemists can accelerate the discovery of new bioactive molecules with novel mechanisms of action. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-iodoaniline with high purity?

Answer: The synthesis typically involves sequential halogenation of aniline derivatives. A common approach is:

Iodination : React 3-bromoaniline with iodine monochloride (ICl) in acetic acid at 0–5°C to introduce iodine at the meta position .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to ICl) and reaction time (4–6 hours) to minimize di-iodinated byproducts .

Q. How can the structure of this compound be confirmed post-synthesis?

Answer:

- Spectroscopic Analysis :

- NMR : H NMR should show aromatic protons at δ 6.8–7.2 ppm (doublets for adjacent Br/I substituents).

- Mass Spectrometry : ESI-MS expected m/z 297.92 (M) .

- Elemental Analysis : Match calculated vs. observed C (24.2%), H (1.7%), N (4.7%) .

Advanced Research Questions

Q. What challenges arise in Suzuki-Miyaura coupling reactions involving this compound, and how can regioselectivity be controlled?

Answer:

- Challenge : Competing reactivity of Br vs. I. Iodine typically reacts faster in Pd-catalyzed couplings, but steric hindrance from substituents may alter selectivity .

- Regioselectivity Control :

- Use Pd(PPh) catalyst with arylboronic acids at 80°C in THF/water.

- Monitor reaction progress via TLC; isolate mono-coupled products before di-substitution occurs .

- Data Contradictions : Some studies report preferential Br substitution under high-temperature conditions (120°C, DMF), requiring validation via kinetic studies .

Q. How does the electronic nature of this compound influence its utility in synthesizing heterocyclic compounds?

Answer:

- Electron-Withdrawing Effects : The Br/I substituents activate the ring for nucleophilic aromatic substitution (NAS) but deactivate it for electrophilic reactions.

- Methodology :

Q. What analytical techniques are critical for resolving contradictions in reported melting points or spectral data for this compound derivatives?

Answer:

- DSC/TGA : Determine exact melting points (reported range: 110–115°C) and assess thermal decomposition profiles .

- X-ray Crystallography : Resolve structural ambiguities (e.g., halogen bonding patterns) .

- Comparative NMR : Cross-reference C NMR shifts with computational models (DFT/B3LYP) to validate substituent effects .

Methodological Troubleshooting

Q. Why do some synthetic protocols report low yields (<40%) for this compound, and how can this be mitigated?

Answer:

- Common Issues :

- Byproduct Formation : Di-iodination or oxidation of the -NH group.

- Solution : Use inert atmosphere (N) and add NaSO to quench excess iodine .

- Scalability : Batch-wise halogenation and reduced reaction scale (<5 mmol) improve control .

Q. How can researchers address discrepancies in catalytic efficiency across studies using this compound in cross-coupling reactions?

Answer:

- Parameter Screening : Systematically vary catalysts (Pd vs. Ni), ligands (bidentate vs. monodentate), and solvents (polar aprotic vs. ethers) .

- Kinetic Profiling : Use in situ IR or GC-MS to track intermediate formation and identify rate-limiting steps .

Applications in Drug Discovery

Q. What role does this compound play in designing kinase inhibitors?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products